Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications. This compound is known for its potential use in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and phenylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and higher efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Known for its use as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
1-Benzyl-4-hydroxypiperidine: Used in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists.
Uniqueness
Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
benzyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-19(17-9-5-2-6-10-17)18-11-13-21(14-12-18)20(23)24-15-16-7-3-1-4-8-16/h1-10,18-19,22H,11-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYHQNRSNCSOFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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